



Sensitive Detection of Catharanthine in Plant **Extracts using UPLC-MS/MS**

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Compound of Interest		
Compound Name:	Catharanthine (Standard)	
Cat. No.:	B7765764	Get Quote

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthine, a monoterpenoid indole alkaloid (MIA) found in the medicinal plant Catharanthus roseus, is a critical precursor for the synthesis of the potent anti-cancer drugs vinblastine and vincristine.[1][2][3] Accurate and sensitive quantification of catharanthine in plant extracts is paramount for bioprospecting, metabolic engineering, and pharmaceutical production. This document provides a detailed application note and protocol for the sensitive detection and quantification of catharanthine in plant extracts using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described methodology offers high selectivity, sensitivity, and throughput, making it ideal for routine analysis in research and industrial settings.

Introduction

Catharanthus roseus produces a wide array of over 130 terpenoid indole alkaloids, with catharanthine being a key monomeric precursor to the dimeric anti-cancer agents vinblastine and vincristine.[1][3] The biosynthesis of these valuable compounds is complex, involving multiple enzymatic steps and cellular compartments.[1][2][3][4][5] Given the low natural abundance of these therapeutic alkaloids, significant research is focused on understanding and optimizing their production, either in the native plant or through synthetic biology approaches.



UPLC-MS/MS has become the analytical method of choice for the analysis of complex plant matrices due to its superior resolution, sensitivity, and speed compared to conventional HPLC methods.[6][7] This technique allows for the precise quantification of target analytes like catharanthine, even in the presence of numerous isomeric and isobaric compounds. This application note outlines a validated UPLC-MS/MS method for the sensitive detection of catharanthine, providing researchers with a robust tool for their studies.

Quantitative Data Summary

The following table summarizes the quantitative performance of the UPLC-MS/MS method for catharanthine detection based on a review of published data. These values demonstrate the high sensitivity and reliability of the method.

Reported Value	Reference
1 ng/mL	
[8]	
3 ng/mL	
[8]	
> 0.9988	
[8]	
92.8% - 104.1%	
[8]	
0.23% - 2.71%	[8]
0.40% - 2.90%	[8]
	1 ng/mL [8] 3 ng/mL [8] > 0.9988 [8] 92.8% - 104.1% [8] 0.23% - 2.71%

Experimental Protocols

Sample Preparation: Extraction of Catharanthine from Plant Material



This protocol describes a general method for extracting catharanthine from dried and powdered C. roseus leaves.

Materials:

- Dried and powdered C. roseus leaf material
- Methanol (HPLC grade)
- 0.1 N Hydrochloric acid (HCl)
- Ethyl acetate
- Centrifuge
- Rotary evaporator or nitrogen evaporator
- Vortex mixer
- Syringe filters (0.22 μm)

Procedure:

- Weigh 50 g of dried leaf powder and place it in a suitable flask.
- Add 500 mL of methanol to the flask and allow it to soak overnight.[9]
- Evaporate the methanol using a rotary evaporator on a water bath.[9]
- Resuspend the remaining residue in 20 mL of 0.1 N HCl.[9]
- Extract the acidic solution with ethyl acetate for 3 hours.[9]
- Separate the ethyl acetate layer and evaporate it to dryness.
- Reconstitute the dried residue in a known volume of methanol (e.g., 1 mL) and vortex thoroughly.[9]
- Filter the reconstituted sample through a 0.22 μm syringe filter into a UPLC vial.



• The sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

This section provides a typical set of UPLC-MS/MS parameters for the analysis of catharanthine. Optimization may be required depending on the specific instrumentation used.

Instrumentation:

- UPLC System: Waters ACQUITY UPLC or equivalent[7]
- Mass Spectrometer: Sciex 4500 QTrap or equivalent Triple Quadrupole MS[7]

UPLC Conditions:

- Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 μm)[7][8]
- Mobile Phase A: 10 mM Ammonium Acetate in Water[7][10]
- Mobile Phase B: Acetonitrile[7]
- · Gradient:
 - o 0-5 min, 10-26% B
 - 5-7 min, 26-27% B
 - o 7-11 min, 27-35% B
 - 11-13 min, 35-95% B[7]
- Flow Rate: 0.3 mL/min
- Column Temperature: 35 °C[7]
- Injection Volume: 2 μL[7]

Mass Spectrometry Conditions:



• Ionization Mode: Electrospray Ionization (ESI), Positive[7]

Scan Type: Multiple Reaction Monitoring (MRM)[7]

• Precursor Ion (m/z): 337.4[6][11]

• Product lons (m/z): 144.2, 168.3[6][11]

Source Temperature: 300 °C[7]

Nebulizer Gas: 3.0 L/min[7]

Drying Gas: 5.0 L/min[7]

Visualizations

Catharanthine Biosynthetic Pathway

The biosynthesis of catharanthine is a branch of the larger terpenoid indole alkaloid pathway. It originates from the precursors tryptamine (from the shikimate pathway) and secologanin (from the MEP pathway), which condense to form strictosidine.[1][2][3] A series of enzymatic conversions then leads to the formation of catharanthine.



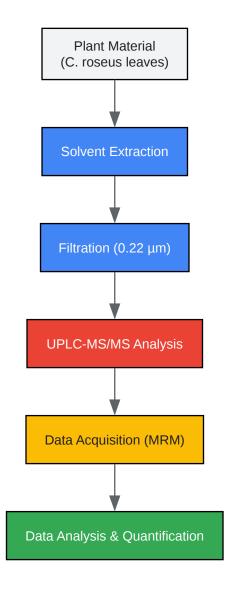
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Caption: Simplified biosynthetic pathway of catharanthine.

Experimental Workflow for Catharanthine Analysis

The following diagram illustrates the overall workflow from sample collection to data analysis for the quantification of catharanthine.





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Caption: Experimental workflow for catharanthine analysis.

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